5-bromo-3-(methylsulfanyl)-2-nitrophenol
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Overview
Description
5-Bromo-3-(methylsulfanyl)-2-nitrophenol is an organic compound with a complex structure that includes a bromine atom, a methylsulfanyl group, and a nitro group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(methylsulfanyl)-2-nitrophenol typically involves multiple steps, starting with the bromination of a suitable phenol derivative. The methylsulfanyl group can be introduced through a nucleophilic substitution reaction, while the nitro group is usually added via nitration. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(methylsulfanyl)-2-nitrophenol can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed for substitution reactions.
Major Products Formed
Oxidation: Products include 5-bromo-3-(methylsulfinyl)-2-nitrophenol and 5-bromo-3-(methylsulfonyl)-2-nitrophenol.
Reduction: The major product is 5-bromo-3-(methylsulfanyl)-2-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-Bromo-3-(methylsulfanyl)-2-nitrophenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-3-(methylsulfanyl)-2-nitrophenol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and methylsulfanyl groups can influence the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-methoxysalicylidene-2-furfurylamine
- 3-Nitrosalicylidene-2-furfurylamine
Uniqueness
5-Bromo-3-(methylsulfanyl)-2-nitrophenol is unique due to the presence of both a methylsulfanyl group and a nitro group on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
2091141-56-7 |
---|---|
Molecular Formula |
C7H6BrNO3S |
Molecular Weight |
264.1 |
Purity |
95 |
Origin of Product |
United States |
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